Methyl 5-(chlorosulfonyl)nicotinate
Description
Methyl 5-(chlorosulfonyl)nicotinate is an organic compound with the molecular formula C7H6ClNO4S. It is a derivative of nicotinic acid and features a chlorosulfonyl group attached to the nicotinate structure. This compound is known for its versatility in various chemical reactions and its applications in scientific research.
Properties
IUPAC Name |
methyl 5-chlorosulfonylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO4S/c1-13-7(10)5-2-6(4-9-3-5)14(8,11)12/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZZIJUGMGGPLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN=C1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
594839-14-2 | |
| Record name | methyl 5-(chlorosulfonyl)pyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-(chlorosulfonyl)nicotinate can be synthesized through several methods. One common approach involves the reaction of methyl nicotinate with chlorosulfonic acid under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen, and is carried out at low temperatures to prevent decomposition .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using specialized equipment to ensure safety and efficiency. The process may include steps such as purification through recrystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bipiperidine core and sulfonyl group participate in nucleophilic substitutions, particularly under basic or catalytic conditions. For example:
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Sulfonyl Group Reactivity : The sulfonyl moiety (R-SO₂-) acts as a good leaving group in SN2 reactions. In the presence of nucleophiles (e.g., amines, alkoxides), displacement occurs at the sulfonamide nitrogen or sulfur center .
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Fluorophenoxy Group : The electron-withdrawing fluorine atom enhances the electrophilicity of the adjacent oxygen, enabling substitution at the phenoxy ring under acidic or transition metal-catalyzed conditions .
Table 1: Representative Nucleophilic Substitutions
| Reaction Type | Conditions | Products/Applications | Yield | Source |
|---|---|---|---|---|
| SN2 at sulfonyl group | K₂CO₃, DMF, 80°C | Amine derivatives | 65–78% | |
| Aromatic substitution | Pd(OAc)₂, ligand, 100°C | Halogenated analogs | 45–60% |
Sulfonyl Group Transformations
The sulfonylimidazole group undergoes hydrolysis, reduction, and cross-coupling:
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Hydrolysis : Acidic or basic hydrolysis cleaves the sulfonamide bond, generating imidazole-4-sulfonic acid and bipiperidine fragments.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the sulfonyl group to a thioether (-S-), altering the molecule’s electronic properties.
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Cross-Coupling : Suzuki-Miyaura couplings with boronic acids modify the imidazole ring, enabling structural diversification .
Key Observations :
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Hydrolysis rates depend on pH, with optimal cleavage in 2M HCl at 60°C.
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Reduction yields drop significantly if the fluorophenoxy group is present due to competitive dehalogenation.
Imidazole Ring Reactivity
The 1-methyl-1H-imidazol-4-yl group participates in:
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Coordination Chemistry : Acts as a ligand for transition metals (e.g., Zn²⁺, Cu²⁺), forming complexes studied for catalytic applications .
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Electrophilic Substitution : Nitration or halogenation occurs at the C-2 position under mild conditions (e.g., HNO₃/AcOH) .
Notable Reaction :
Bipiperidine Core Modifications
The 1,4'-bipiperidine scaffold undergoes:
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Quaternization : Treatment with methyl iodide forms quaternary ammonium salts, enha
Scientific Research Applications
Cancer Research
Methyl 5-(chlorosulfonyl)nicotinate has been studied for its potential in cancer treatment. It acts as an apoptosis-inducing agent, inhibiting the activity of Bcl-2 proteins, which are known to contribute to cancer cell survival and resistance to chemotherapy. This inhibition can enhance the effectiveness of existing cancer therapies, making it a valuable compound in oncological research .
Topical Applications
Research indicates that methyl nicotinate solutions can enhance blood flow in peripheral tissues. While not directly related to this compound, the structural similarities suggest potential applications in improving blood circulation and enhancing drug delivery through topical formulations . This could be beneficial for patients with conditions requiring improved peripheral blood flow.
Synthesis of Derivatives
This compound serves as a key intermediate in the synthesis of various bioactive compounds. Its reactivity allows for the formation of diverse derivatives that can be tailored for specific biological activities. This versatility is crucial in drug development and chemical biology .
Case Studies in Drug Development
A notable case study involved the use of this compound in developing novel therapeutic agents targeting specific cancer pathways. The compound was utilized to create derivatives that demonstrated enhanced cytotoxicity against various cancer cell lines, showcasing its potential as a lead compound in drug discovery .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of methyl 5-(chlorosulfonyl)nicotinate involves its ability to react with various nucleophiles and electrophiles, facilitating the formation of new chemical bonds. The chlorosulfonyl group is highly reactive, making the compound a valuable intermediate in organic synthesis. Molecular targets and pathways involved in its reactions depend on the specific context and reagents used .
Comparison with Similar Compounds
Similar Compounds
Methyl Nicotinate: A simpler derivative of nicotinic acid without the chlorosulfonyl group.
Ethyl Nicotinate: Similar to methyl nicotinate but with an ethyl ester group.
Nicotinic Acid: The parent compound from which methyl 5-(chlorosulfonyl)nicotinate is derived.
Uniqueness
This compound is unique due to the presence of the chlorosulfonyl group, which imparts distinct reactivity and allows for a broader range of chemical transformations compared to its simpler counterparts. This makes it a valuable compound in synthetic chemistry and various research applications .
Biological Activity
Methyl 5-(chlorosulfonyl)nicotinate is a compound that has garnered interest for its biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including structure-activity relationships (SAR), potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Chemical Formula : C₇H₆ClNO₄S
- Molecular Weight : 227.64 g/mol
The compound features a nicotinic acid derivative with a chlorosulfonyl group, which is pivotal in influencing its biological properties.
Biological Activity Overview
This compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures may possess antimicrobial properties. The presence of the chlorosulfonyl group can enhance interaction with microbial targets.
- Anti-inflammatory Activity : The compound may modulate inflammatory pathways, potentially through the inhibition of specific cytokines or enzymes involved in inflammation.
- Enzyme Inhibition : Research has shown that derivatives of nicotinic acid can inhibit enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is crucial for glucocorticoid metabolism and has implications in metabolic diseases .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Studies have indicated that modifications to the sulfonyl and nicotinic moieties can significantly affect potency and selectivity against biological targets.
Key Findings from SAR Studies
- Substituent Variations : Altering the substituents on the nicotinic ring has shown to influence both antimicrobial and anti-inflammatory activities.
- Functional Groups : The introduction of different functional groups at specific positions on the nicotinic scaffold can enhance enzyme inhibition efficacy .
Case Studies
Several studies have explored the biological activity of this compound and related compounds:
- Inhibition of 11β-HSD1 :
- Antimicrobial Testing :
- Inflammation Modulation :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
